N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes furan rings and an imidazolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-di(furan-2-yl)ethylamine with an appropriate imidazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the furan rings, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
- N-(2,2-di(furan-2-yl)ethyl)-2-phenylethane-1-sulfonamide
- (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of furan rings and an imidazolidine core. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13-15-5-6-17(13)14(19)16-9-10(11-3-1-7-20-11)12-4-2-8-21-12/h1-4,7-8,10H,5-6,9H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKRMCQTBUKZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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